Reboxetine mesylate

Übersicht

Beschreibung

Reboxetine mesylate is a selective norepinephrine reuptake inhibitor primarily used as an antidepressant. It is marketed under various brand names and has been approved for the treatment of major depressive disorder in several countries since 1997 . This compound works by increasing the concentration of norepinephrine in the synaptic cleft, which helps alleviate symptoms of depression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Reboxetine mesylate can be synthesized through a multi-step process involving the reaction of morpholine with 2-chloro-1-(2-ethoxyphenoxy)ethane, followed by mesylation to form the mesylate salt . The reaction conditions typically involve the use of a suitable solvent and a base to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions: Reboxetine mesylate undergoes various chemical reactions, including:

Oxidation: Reboxetine can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Reboxetine can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens or nitrating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions include hydroxylated and substituted derivatives of reboxetine .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Major Depressive Disorder :

- Reboxetine mesylate has been shown to improve depressive symptoms more effectively than placebo in short-term studies. However, its efficacy compared to other antidepressants like fluoxetine has been mixed, with some studies indicating no significant difference .

- A long-term study indicated that patients who continued on reboxetine had a lower relapse rate compared to those who switched to placebo after an initial response .

- Panic Disorder :

-

Weight Management :

- A notable case study reported significant weight loss in a patient treated with this compound. The patient experienced a reduction in body mass index from 21.4 kg/m² to 16.8 kg/m² over 11 months, suggesting a potential side effect that could be leveraged for weight management in specific populations .

- Bone Health :

Research Applications

This compound is utilized in various research contexts:

- Pharmacokinetic Studies : The compound's absorption, distribution, metabolism, and excretion are studied to understand its pharmacokinetics better.

- Metabolic Pathway Analysis : Researchers analyze how reboxetine is metabolized and identify its metabolites using deuterated forms like Reboxetine-d5 Mesylate .

- Drug Interaction Studies : Investigations into how reboxetine interacts with other drugs help assess safety profiles and potential contraindications .

- Neuropharmacology : Studies focus on its effects on neurotransmitter systems to explore therapeutic potentials beyond depression .

Case Studies and Findings

Wirkmechanismus

Reboxetine mesylate exerts its effects by selectively inhibiting the reuptake of norepinephrine at the synaptic cleft. This inhibition increases the concentration of norepinephrine, enhancing neurotransmission and alleviating depressive symptoms . Reboxetine has low affinity for serotonin and dopamine receptors, making it relatively selective for norepinephrine reuptake inhibition .

Vergleich Mit ähnlichen Verbindungen

Desipramine: A tricyclic antidepressant that also inhibits norepinephrine reuptake but has a broader spectrum of activity.

Atomoxetine: A selective norepinephrine reuptake inhibitor used primarily for attention deficit hyperactivity disorder.

Nortriptyline: Another tricyclic antidepressant with similar norepinephrine reuptake inhibition properties.

Uniqueness: Reboxetine mesylate is unique due to its high selectivity for norepinephrine reuptake inhibition and its relatively low affinity for other neurotransmitter receptors. This selectivity reduces the likelihood of side effects associated with non-selective antidepressants .

Biologische Aktivität

Reboxetine mesylate is a selective norepinephrine reuptake inhibitor (NRI) primarily indicated for the treatment of major depressive disorder. Its unique pharmacological profile and biological activity have been the subject of extensive research. This article provides a detailed overview of its biological activity, including its mechanism of action, pharmacokinetics, clinical implications, and case studies that illustrate its effects.

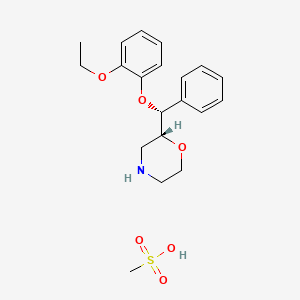

Chemical Structure:

- Chemical Name: (2 R*)-2-[(R*)-(2-Ethoxyphenoxy)phenylmethyl]morpholine mesylate

- Molecular Weight: 409.5 g/mol

- Purity: ≥99% (HPLC)

Reboxetine functions by selectively inhibiting the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the synaptic cleft. The inhibition constants () for rat NET, serotonin transporter (SERT), and dopamine transporter (DAT) are reported as 1.1 nM, 129 nM, and >10,000 nM, respectively, indicating a high selectivity for NET over other transporters .

Pharmacological Profile

Reboxetine exhibits a range of biological activities:

- Antidepressant Activity: Clinical studies have demonstrated that reboxetine is effective in reducing depressive symptoms. A meta-analysis indicated a significant pooled effect size of -1.54 when compared to placebo, confirming its efficacy as an antidepressant .

- Weight Loss Association: A notable case study reported significant weight loss in a patient treated with reboxetine at a dose of 12 mg daily over 11 months. The patient's body mass index (BMI) dropped from 21.4 kg/m² to 16.8 kg/m², suggesting a potential adverse effect associated with its use .

Efficacy in Depression

A meta-analysis highlighted the effectiveness of reboxetine in treating major depressive disorder. The analysis pooled data from multiple studies, revealing that reboxetine consistently outperformed placebo in reducing depressive symptoms.

| Study | Effect Size | 95% Confidence Interval | p-value |

|---|---|---|---|

| Ban et al. | -0.172 | -0.471 to 0.127 | 0.259 |

| Berzewski et al. | -0.102 | -0.387 to 0.183 | 0.483 |

| Katona et al. | 0.220 | 0.009 to 0.431 | 0.041 |

This table summarizes the effect sizes from various studies included in the meta-analysis, indicating that while some studies showed no significant effect, others did demonstrate a positive response to treatment with reboxetine.

Adverse Effects and Case Studies

The aforementioned case study on weight loss is crucial in understanding the side effects associated with reboxetine treatment. The patient experienced a gradual decline in weight over two months after starting treatment, which ceased upon withdrawal from the drug and recurred upon reintroduction . This highlights the importance of monitoring patients for potential adverse effects during treatment.

Research Implications

Research continues to explore the broader implications of reboxetine's pharmacological properties:

- Neurotransmitter Interaction: Reboxetine’s selectivity for norepinephrine suggests potential applications beyond depression, including anxiety disorders and attention-deficit hyperactivity disorder (ADHD).

- Combination Therapy: Studies have indicated that combining reboxetine with other agents can enhance antidepressant effects, as demonstrated in experiments where it was administered alongside DMPX .

Eigenschaften

IUPAC Name |

(2R)-2-[(R)-(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTZMJIMMUNLQD-STYNFMPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@@H]([C@H]2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045690 | |

| Record name | Reboxetine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98769-84-7 | |

| Record name | Reboxetine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98769-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reboxetine mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098769847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reboxetine mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 98769-84-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | REBOXETINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L94J81YNNY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.